RO5258638
Description
Contextualization of Protein-Protein Interactions (PPIs) in Cellular Processes
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, forming the basis of biological mechanisms. rsc.org These interactions are crucial for a vast array of functions, including signal transduction, metabolic pathways, and cellular structure formation. mdpi.com The estimated 650,000 PPIs in the human interactome represent a significant pool of potential drug targets for a wide range of therapeutic areas, including oncology, neurological disorders, and infectious diseases. nih.gov However, targeting PPIs with small molecules presents a significant challenge compared to conventional drug targets. The interacting surfaces are often large, flat, and lack the well-defined pockets typical of enzymes, making it difficult to design potent and specific inhibitors. rsc.org Despite these difficulties, successes in the field have demonstrated that PPIs are not "undruggable," and they remain a compelling area of drug discovery. rsc.orgnih.gov Small molecule inhibitors of PPIs can act by directly binding to the interface (orthosteric inhibition) or at a distant site that causes a conformational change (allosteric inhibition). nih.gov
Significance of Cyclin-Dependent Kinase 5 (CDK5) in Biological Systems
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine protein kinase that is an atypical member of the cyclin-dependent kinase family. nih.govmdpi.comacs.org Unlike canonical CDKs, CDK5 is not directly involved in cell cycle regulation. frontiersin.org Its activity is dependent on association with a non-cyclin regulatory subunit, primarily p35 or p39, which are highly expressed in post-mitotic neurons. mdpi.comacs.orgfrontiersin.org
First identified in 1992, CDK5 plays a vital role in the central nervous system (CNS). nih.gov It is essential for the proper development of the brain during embryogenesis, governing processes such as cortical lamination and neuronal migration. acs.orgfrontiersin.org In the adult brain, CDK5 is necessary for many neuronal processes, including neurite outgrowth, synaptogenesis, learning, and memory formation. nih.govwikipedia.org Beyond the nervous system, active CDK5 has been identified in various other cell types, where it is involved in functions such as cell motility, apoptosis, and insulin (B600854) secretion. nih.gov
Role of p25 in CDK5 Dysregulation and Associated Biological Implications
Under physiological conditions, the activity of CDK5 is tightly regulated by its activators, p35 and p39. frontiersin.org However, under pathological or neurotoxic conditions, p35 can be cleaved by the calcium-dependent protease calpain. biorxiv.orgnih.gov This cleavage event removes the N-terminal portion of p35, generating a more stable and truncated protein fragment known as p25. mdpi.combiorxiv.org
The formation of p25 leads to the dysregulation of CDK5. The resulting p25/CDK5 complex exhibits several key differences from the physiological p35/CDK5 complex:
Prolonged Activity: p25 has a longer half-life than p35, leading to prolonged and sustained activation of CDK5. biorxiv.orgnih.gov
Altered Localization: The cleavage of p35 removes a myristoylation signal, causing the p25/CDK5 complex to have a different subcellular localization than p35/CDK5, including translocation to the nucleus. nih.govportico.org
Altered Substrate Specificity: The hyperactivated p25/CDK5 complex can phosphorylate a broader range of substrates, as well as hyperphosphorylate native substrates like the tau protein. acs.orgnih.gov
This aberrant p25/CDK5 activity is implicated in the pathogenesis of several severe neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and frontotemporal dementia. wikipedia.orgnih.govresearchgate.net The hyperphosphorylation of tau by p25/CDK5 contributes to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease, which disrupts the cytoskeleton and impairs neuronal function, ultimately leading to neuronal death. acs.orgresearchgate.net Therefore, the p25/CDK5 complex is considered a significant contributor to neurotoxicity and a key target for therapeutic intervention in these disorders. portico.orgresearchgate.net
Identification and Classification of RO5258638 as a Small Molecule PPI Inhibitor
This compound is a small molecule specifically designed to inhibit the protein-protein interaction between CDK5 and its pathogenic activator, p25. medkoo.commolnova.com It is classified as a CDK5-p25 PPI inhibitor. medkoo.com By disrupting the formation or activity of the aberrant p25/CDK5 complex, this compound represents a targeted approach to prevent the downstream pathological consequences of CDK5 hyperactivation. The compound, also known as CPD24, is intended for research use to investigate the roles of the p25/CDK5 pathway in neurodegeneration and other associated disease models. medkoo.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | 1-(2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-4-yl)-1H-indole-3-carbonitrile | medkoo.commolnova.com |
| Synonyms | RO-5258638, CPD24, CPD-24 | medkoo.com |
| Molecular Formula | C19H20N6O2S | medkoo.commolnova.com |
| Molecular Weight | 396.47 g/mol | medkoo.com |
| Exact Mass | 396.1368 | medkoo.com |
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Roscovitine |
| Flavopiridol |
| Kenpaullone |
Properties
Molecular Formula |
C19H20N6O2S |
|---|---|
Molecular Weight |
396.47 |
IUPAC Name |
1-(2-((1-(Methylsulfonyl)piperidin-4-yl)amino)pyrimidin-4-yl)-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C19H20N6O2S/c1-28(26,27)24-10-7-15(8-11-24)22-19-21-9-6-18(23-19)25-13-14(12-20)16-4-2-3-5-17(16)25/h2-6,9,13,15H,7-8,10-11H2,1H3,(H,21,22,23) |
InChI Key |
JQGVUPWMXNXBQV-UHFFFAOYSA-N |
SMILES |
N#CC1=CN(C2=NC(NC3CCN(S(=O)(C)=O)CC3)=NC=C2)C4=C1C=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CPD-24; CPD 24; CPD24; RO-5258638; RO 5258638; RO5258638 |
Origin of Product |
United States |
Molecular Mechanisms of Action and Target Engagement
Direct Inhibition of CDK5-p25 Protein-Protein Interaction
The core mechanism of RO5258638 involves the direct interference with the protein-protein interaction between CDK5 and p25. probechem.com This distinguishes it from ATP-competitive kinase inhibitors that target the enzyme's catalytic site. rcsb.org
The pathological hyperactivation of CDK5 is mediated by the binding of p25, a truncated fragment of p35, to CDK5. nih.gov This binding leads to prolonged activation and altered substrate specificity of CDK5. nih.gov While specific molecular details of how this compound disrupts this interaction are not extensively detailed in the provided search results, the general principle of PPI inhibitors is to interfere with the specific contact points or interfaces between the two proteins. patsnap.com For instance, other CDK5 inhibitory peptides, such as a 12-amino acid peptide derived from CDK5 itself (Cdk5i peptide), have been shown to disrupt the interaction between CDK5 and p25, with its sequence containing key residues predicted to modulate this interaction, particularly within the T-loop of CDK5 which is essential for p25 binding. nih.gov This suggests that small molecule PPI inhibitors like this compound likely target similar critical interaction surfaces.
While specific binding affinity (Kd) or kinetic data (kon, koff rates) for this compound with CDK5-p25 were not explicitly found in the provided search results, the compound is identified as an inhibitor of this protein-protein interaction. probechem.com For other inhibitors targeting CDK5-p25, binding affinities have been quantitatively assessed. For example, a Cdk5 inhibitory peptide (Cdk5i peptide) has been shown to have a dissociation constant (Kd) of 0.22 µM for the recombinant CDK5/p25 protein complex, as determined by biolayer interferometry. biorxiv.org This highlights the type of quantitative assessment typically performed for such inhibitors.
Enzyme Inhibition Kinetics of CDK5 Activity in the Presence of this compound
This compound inhibits the activity of the CDK5-p25 complex. probechem.com The inhibition of CDK5 activity by compounds is typically characterized through biochemical assays.
The search results explicitly state that this compound is a "small molecule inhibitor of CDK5-p25 protein-protein interaction." probechem.com This mechanism of action, by disrupting the formation or stability of the active CDK5-p25 complex, suggests a non-ATP competitive mode of inhibition, as it targets the interaction between the kinase and its activator rather than the ATP binding site. In contrast, many established CDK inhibitors, such as roscovitine, are ATP-competitive. rcsb.orgnih.gov Another study on CDK5-p25 inhibition found compounds with distinct mechanisms, including those competitive with ATP and others that did not compete with ATP but competed with the substrate tau. rcsb.org While the precise kinetic classification (e.g., competitive, non-competitive, uncompetitive) for this compound is not detailed, its role as a PPI inhibitor points towards a mechanism that would likely be non-competitive with respect to ATP.
This compound is described as a CDK5-p25 protein-protein interaction inhibitor. probechem.com While specific IC50 or Ki values for this compound were not directly found in the search results, IC50 values are commonly used to quantify the potency of inhibitors in biochemical assays, representing the concentration of an inhibitor required to achieve 50% inhibition of a biological process. wikipedia.org For other CDK5 inhibitors, IC50 values have been reported. For instance, some inhibitors have shown IC50 values in the nanomolar to low micromolar range against CDK5/p25 complexes in kinase assays. abcam.comresearchgate.net
Table 1: Representative Inhibition Data for CDK5-p25 Inhibitors (Illustrative)
| Inhibitor Class/Type | Target | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| Small Molecule (e.g., Indirubin) | CDK5 | Kinase Assay | 5.5 | N/A | abcam.com |
| Peptide (Cdk5i peptide) | CDK5/p25 | Binding Assay | N/A | 0.22 (Kd) | biorxiv.org |
Substrate Recognition Alterations by Inhibited CDK5-p25 Complex
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase predominantly expressed in post-mitotic neurons, where its activity is essential for proper neuronal development and physiological functions, including neuronal migration, differentiation, axonal elongation, and synaptic plasticity. researchgate.neta-z.luembopress.orgmdpi.com Physiologically, CDK5 activity is regulated by its binding to activators p35 or p39. The CDK5-p35 complex is typically membrane-sequestered and transiently active due to the rapid degradation of p35. researchgate.netembopress.orgfrontiersin.orgnih.gov
However, under pathological conditions, such as those observed in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, the p35 activator is aberrantly cleaved by calpain proteases into a more stable, truncated fragment known as p25. researchgate.neta-z.lufrontiersin.orgnih.govnih.govbiorxiv.org The formation of the CDK5-p25 complex leads to several critical changes that profoundly impact its substrate recognition and kinase activity:
Increased Stability and Prolonged Activation: Unlike p35, p25 has a significantly longer half-life, leading to sustained and hyperactive CDK5 activity. frontiersin.orgnih.gov
Altered Subcellular Localization: The p25 fragment lacks the myristoylation site present in p35, which normally tethers the CDK5-p35 complex to membrane sites. Consequently, the CDK5-p25 complex is released from membranes and can translocate to different cellular compartments, including the nucleus, gaining access to a distinct set of substrates. a-z.lumdpi.comfrontiersin.orgnih.govnih.gov
Modified Substrate Specificity: The altered conformation and localization of the CDK5-p25 complex lead to a shift in its substrate specificity compared to the physiological CDK5-p35 complex. This results in the aberrant phosphorylation of proteins that are not typically targeted or are hyperphosphorylated under normal conditions. a-z.lumdpi.comfrontiersin.orgnih.govbiorxiv.org
Aberrant Substrates of CDK5-p25 Complex
The pathological CDK5-p25 complex is known to aberrantly phosphorylate several key neuronal proteins, contributing to neurotoxicity and cellular dysfunction. These include:
| Substrate Protein | Aberrant Phosphorylation Consequence | References |
| Tau protein | Hyperphosphorylation, leading to reduced ability to associate with microtubules and contributing to neurofibrillary tangle formation. mdpi.comfrontiersin.orgnih.gov | mdpi.comfrontiersin.orgnih.gov |
| Microtubule-Associated Protein 1B (MAP1B) | Aberrant phosphorylation, contributing to cytoskeletal disruption. mdpi.com | mdpi.com |
| Retinoblastoma (Rb) protein | Phosphorylation, potentially linking CDK5-p25 activity to cell cycle re-entry and neuronal cell death pathways. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |
| Peroxiredoxin 1 (PRDX1) | Phosphorylation at Thr90, leading to its inactivation and contributing to reactive oxygen species (ROS) accumulation, a hallmark of Alzheimer's disease. reactome.org | reactome.org |
| Myocyte Enhancer Factor 2 (MEF2) | Phosphorylation, inhibiting its pro-survival activity. researchgate.net | researchgate.net |
Inhibition of CDK5-p25 Complex by this compound and Impact on Substrate Recognition
This compound acts by inhibiting the protein-protein interaction between CDK5 and p25. nih.gov By disrupting the formation or stability of this aberrant complex, this compound aims to prevent the downstream pathological consequences, including the altered substrate recognition and hyperphosphorylation events. The therapeutic objective of inhibiting the CDK5-p25 interaction is to mitigate the aberrant kinase activity and restore the physiological phosphorylation patterns, thereby preventing neuronal damage and cell death associated with neurodegenerative disorders. nih.gov While direct data on how this compound specifically alters the recognition of new substrates by an inhibited complex is not detailed, its primary mechanism involves preventing the very formation of the complex responsible for the aberrant substrate specificity in the first place. This effectively prevents the CDK5 enzyme from accessing and phosphorylating the pathological substrates it gains affinity for when bound to p25.
Cellular and Subcellular Effects of Ro5258638
Impact on CDK5 Hyperactivation Pathways
Cyclin-dependent kinase 5 (CDK5) is a serine/threonine protein kinase crucial for normal neuronal development and function. However, its hyperactivation is implicated in several neurodegenerative conditions. This pathological hyperactivation primarily occurs when its physiological activator, p35, is cleaved by calcium-dependent proteases like calpain, yielding a more stable and mislocalized fragment called p25 nih.govnih.govnih.gov. The resulting CDK5/p25 complex exhibits prolonged kinase activity and altered subcellular localization nih.gov.
Hyperactivated CDK5/p25 has been linked to a cascade of detrimental cellular events, including the accumulation of reactive oxygen species (ROS), mitochondrial dysfunction, and an increase in intracellular calcium concentration, which further perpetuates CDK5 activation nih.gov. This aberrant activity also promotes DNA damage by inducing double-stranded breaks (DSBs) and elevating cell cycle regulators, contributing to aberrant cell cycle activation in post-mitotic neurons nih.gov. Furthermore, hyperactive CDK5 phosphorylates ATM (ataxia telangiectasia mutated), potentially leading to cell death via p53 nih.gov. Key substrates of hyperactivated CDK5 include retinoblastoma protein (Rb), Akt, p21, STAT3, and Cdh1, all of which are involved in cell cycle progression nih.gov.
RO5258638 functions as a small molecule inhibitor specifically targeting the CDK5-p25 protein-protein interaction frontiersin.orgku.edunih.gov. By inhibiting this interaction, this compound aims to counteract the pathological consequences of CDK5 hyperactivation. Research indicates that inhibiting CDK5 can dephosphorylate Ape1 (AP endonuclease 1), thereby rescuing its AP endonuclease activity and facilitating DNA damage repair nih.gov.
Modulation of Intracellular Signaling Cascades
The action of this compound as an inhibitor of the CDK5-p25 protein-protein interaction inherently modulates various intracellular signaling cascades that are dysregulated by CDK5 hyperactivation. Cyclin-dependent kinases, including CDK5, are central to numerous cellular processes by phosphorylating target proteins, thereby altering their activity or localization.
One significant pathway affected by CDK5 hyperactivation is the brain unfolded protein response (UPR). Studies have identified hyperactive CDK5 as a central regulator leading to the activation of the CDK5-IRE1-XBP1 arm of the UPR pathway. This can result in endoplasmic reticulum (ER) stress, a condition linked to cognitive impairments, particularly in contexts like type 2 diabetes. By inhibiting the CDK5-p25 interaction, this compound would be expected to mitigate this ER stress and UPR activation. Additionally, CDK5 is known to phosphorylate protein kinase CK1, which can lead to a reduction in CK1's kinase activity, affecting a wide array of signaling pathways involved in cell cycle, DNA repair, and apoptosis. The modulation of CDK5 activity by this compound would therefore influence these downstream pathways.
Effects on Neuronal Architecture and Function in Cellular Models
CDK5 plays a critical role in maintaining neuronal architecture and function, being involved in processes such as neuron migration, neurite outgrowth, neuronal support, and synaptogenesis. However, its pathological hyperactivation has profound negative impacts on neuronal integrity. A prominent example is the hyperphosphorylation of Tau protein, a microtubule-associated protein, by the CDK5/p25 complex nih.gov. This hyperphosphorylation contributes to the formation of neurofibrillary tangles, a hallmark pathology in Alzheimer's disease and other tauopathies nih.gov. Such alterations in Tau stability disrupt the microtubule network, affecting neuronal migration during development and leading to neuronal dysfunction nih.gov.
Furthermore, dysregulated CDK5 activity and subsequent Tau hyperphosphorylation can lead to neuronal apoptosis. This occurs through the accumulation of Tau, which disrupts the clearance of ubiquitinated proteins and impairs the ER-associated degradation (ERAD) pathway, thereby activating the unfolded protein response and ultimately leading to neuronal cell death nih.gov.
In cellular models, the effects of compounds like this compound can be studied using various advanced systems. These include 3D neuronal cultures such as brain spheroids and organoids, which aim to recapitulate aspects of brain network properties and cellular complexity. Modular Neuronal Networks (MoNNets) also provide a platform for assessing neuronal connectivity and activity. The use of such models allows for the investigation of how specific inhibitors, like this compound, can preserve neuronal architecture and function by counteracting the detrimental effects of CDK5 hyperactivation.
Cellular Viability and Specificity in Experimental Systems (as a research tool)
This compound serves as a valuable research tool due to its specific targeting of the CDK5-p25 protein-protein interaction. Its inhibitory potency is characterized by an IC50 value of 1.39 µM against the CDK5-p25 interaction frontiersin.orgku.edu. This affinity makes it effective in experimental systems designed to probe the role of this specific pathological interaction.
In studies utilizing bimolecular fluorescence complementation (BiFC) assays, which are designed to detect protein-protein interactions, this compound (CPD24) demonstrated a concentration-dependent inhibition of the CDK5-p25 interaction. For instance, it showed a 55% decrease in the BiFC signal at a concentration of 10 µM, and this inhibition increased to 85% at 50 µM. This data highlights its efficacy in disrupting the formation or stability of the CDK5-p25 complex in cellular contexts.
The specificity of this compound for the CDK5-p25 interaction is crucial for its utility as a research tool. Unlike broader CDK inhibitors, this compound aims to selectively target the pathological hyperactivated state of CDK5 while potentially sparing the normal CDK5 activity mediated by p35/p39, which is essential for physiological functions. This selective inhibition allows researchers to dissect the specific contributions of CDK5 hyperactivation to disease pathologies without broadly interfering with normal CDK5 functions.
Table 1: Inhibitory Efficacy of this compound on CDK5-p25 Protein-Protein Interaction
| Parameter | Value | Reference |
| Target | CDK5-p25 PPI | frontiersin.orgku.edu |
| IC50 (against CDK5-p25 PPI) | 1.39 µM | frontiersin.orgku.edu |
| Inhibition of BiFC signal (at 10 µM) | 55% decrease | |
| Inhibition of BiFC signal (at 50 µM) | 85% decrease |
Subcellular Localization and Trafficking in Response to Inhibition
The hyperactivation of CDK5, particularly when associated with p25, leads to altered subcellular localization of the kinase complex nih.gov. The CDK5/p25 complex is known to translocate into the nucleus, contributing to prolonged and aberrant CDK5 activation and subsequent pathological signaling pathways nih.gov. This mislocalization is a key aspect of CDK5's role in neurodegeneration and other disease states. For instance, the binding of cyclin I to CDK5 can also target CDK5 to the nucleus.
While the direct effects of this compound on the subcellular localization and trafficking of other proteins in response to its inhibition are not extensively detailed in the provided search results, its mechanism of action as an inhibitor of the CDK5-p25 protein-protein interaction implies a counteraction of these aberrant localization patterns. By disrupting the formation or promoting the dissociation of the pathological CDK5/p25 complex, this compound would logically be expected to prevent the nuclear translocation of this hyperactive complex or restore a more physiological distribution of CDK5. This would, in turn, mitigate the downstream pathological signaling pathways that are initiated or sustained by mislocalized CDK5/p25. Further research would be needed to precisely delineate the specific impact of this compound on the subcellular localization and trafficking dynamics of CDK5 and its interacting partners within cellular compartments.
Advanced Methodologies for Characterizing Ro5258638 S Biological Activity
Biochemical and Biophysical Techniques for Molecular Interaction Analysis
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) stands as a gold standard label-free biophysical technique for quantitatively characterizing the binding interactions between molecules in solution frontiersin.orgnih.gov. ITC directly measures the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile in a single experiment nih.gov. This comprehensive profile includes the dissociation constant (KD), reaction stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) ku.edufrontiersin.orgnih.gov. From these directly measured parameters, the molar free energy change (ΔG) can also be calculated nih.gov.
For a compound like RO5258638, ITC would be invaluable for understanding the driving forces behind its binding to target proteins such as CDK5-p25 or PI3Kδ. An enthalpically driven interaction (negative ΔH) typically suggests strong hydrogen bonding and van der Waals interactions, while an entropically driven interaction (positive ΔS) often indicates the release of ordered water molecules from the binding interface or conformational changes. By performing ITC experiments, researchers could determine the affinity of this compound for its targets, the stoichiometry of the binding (e.g., how many molecules of this compound bind to one target protein), and the specific thermodynamic contributions (enthalpy and entropy) to the binding event frontiersin.orgnih.gov. This information is crucial for hit confirmation, lead optimization, and elucidating the mechanism of action in drug discovery frontiersin.org. While the general utility of ITC for characterizing protein-ligand and protein-protein interactions is widely recognized, specific published ITC data detailing the thermodynamic parameters of this compound's interactions were not extensively found in the current search.
Crystallography and Cryo-EM for Structural Elucidation of Compound-Target Complexes
X-ray crystallography and Cryo-electron microscopy (Cryo-EM) are pivotal techniques for elucidating the three-dimensional structures of biological macromolecules and their complexes at atomic or near-atomic resolution. This structural information is fundamental to structure-based drug design (SBDD), as it provides insights into the precise binding site of a compound, the nature of its interactions with the target protein (e.g., hydrogen bonds, hydrophobic contacts), and any conformational changes induced upon binding.
In Silico Approaches and Computational Modeling
In silico approaches and computational modeling play an increasingly vital role in modern drug discovery, offering cost-effective and efficient means to identify, design, and optimize potential drug candidates. These methodologies leverage computational power to simulate molecular interactions, predict properties, and analyze vast chemical spaces, thereby accelerating the drug development process. For a compound like this compound, which acts as a protein-protein interaction inhibitor, computational modeling is particularly valuable for navigating the complexities of large, often dynamic, binding interfaces nih.gov.
Molecular Dynamics Simulations of Binding Events
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems at an atomic level, overcoming the static limitations of experimental structures. By simulating the motions of atoms and molecules over time, MD can reveal critical aspects of protein-ligand binding events, including conformational changes, flexibility of the binding site, and the stability of the compound-target complex.
For this compound (referred to as Cpd24), MD simulations have been employed to investigate its dynamical properties in complex with PI3Kδ ku.edu. Research indicates that Cpd24 exhibits good structural stability within the binding site, suggesting it forms a strong interaction with PI3Kδ ku.edu. This stability observed in MD simulations aligns with its reported high bioactivity against PI3Kδ ku.edu. MD simulations can also be used to explore the unbinding kinetics and dissociation mechanisms of ligands, providing insights into drug-target residence times, which are crucial for drug efficacy. The use of MD simulations for this compound in the context of PI3Kδ highlights its application in understanding the dynamic nature of its interactions and its favorable binding characteristics ku.edu.
Structure-Based Drug Design Principles Applied to PPI Inhibition
Structure-Based Drug Design (SBDD) is a rational approach that utilizes the three-dimensional structure of a biological target to design and optimize lead compounds. When applied to protein-protein interaction (PPI) inhibition, SBDD principles are adapted to address the typically larger and more complex binding interfaces compared to traditional enzyme active sites. The goal is to design small molecules that can disrupt these interactions, preventing disease-relevant protein complex formation nih.gov.
For this compound, identified as a small molecule inhibitor of the CDK5-p25 PPI nih.gov and an inhibitor of PI3Kδ ku.edu, SBDD principles would involve:
Target Structure Evaluation: Analyzing the 3D structure of the CDK5-p25 or PI3Kδ interaction interface to identify "hot spots" or key residues critical for the interaction.
Molecular Docking and Scoring: Computationally predicting the binding pose and affinity of this compound within the target's binding site. This involves fitting the compound into the binding site and evaluating the strength of the predicted interaction using scoring functions.
Lead Optimization: Using the structural insights to guide chemical modifications of this compound to improve its binding affinity, selectivity, and other desirable properties. This can involve iterative cycles of design, synthesis, and experimental validation.
Virtual Screening: Screening large libraries of compounds computationally to identify new potential inhibitors that might bind to the identified PPI interface.
The fact that this compound acts as a PPI inhibitor suggests that SBDD principles were likely instrumental in its discovery or optimization, aiming to achieve a "perfect fit" within the target's interaction site.
Cheminformatics and Chemical Space Analysis of PPI Inhibitors
Cheminformatics involves the application of computational and informational techniques to solve problems in chemistry, including the analysis of chemical data and the exploration of chemical space. For PPI inhibitors like this compound, cheminformatics and chemical space analysis are crucial for understanding the compound's physicochemical properties, drug-likeness, and its position within the vast landscape of chemical compounds.
Key aspects of cheminformatics applied to PPI inhibitors include:
Property Prediction: Calculating various physicochemical properties of this compound, such as molecular weight, lipophilicity (logP), hydrogen bond donors/acceptors, and topological polar surface area (TPSA). These properties are important for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.
Drug-likeness Assessment: Evaluating whether this compound adheres to established rules (e.g., Lipinski's Rule of Five) that correlate with good oral bioavailability and reduced attrition rates in drug development.
Chemical Space Exploration: Analyzing the structural diversity and novelty of this compound within the chemical space of known PPI inhibitors. This helps in identifying unique scaffolds, exploring new chemical motifs, and guiding the design of novel compounds with improved properties nih.gov.
Structure-Activity Relationship (SAR) Analysis: Utilizing cheminformatics tools to correlate structural features of this compound and its analogs with their biological activity, thereby informing further compound optimization.
While general principles of cheminformatics are widely applied in drug discovery to assess drug-likeness and ADMET properties, specific cheminformatics or chemical space analysis data for this compound as a PPI inhibitor were not explicitly detailed in the provided search results. Such analyses would provide a deeper understanding of this compound's chemical characteristics and its potential for further development.
Investigative Research Applications in Disease Pathomechanisms
RO5258638 as a Probe for CDK5-p25 Dysregulation in Neurodegeneration
The aberrant activity of CDK5, driven by the cleavage of p35 to the more stable and potent activator p25, is a key pathological event in several neurodegenerative disorders. This hyperactivation leads to the phosphorylation of various substrates, contributing to synaptic dysfunction, neuroinflammation, and neuronal death. A selective inhibitor like this compound would, in principle, be an invaluable tool to dissect the precise role of the CDK5-p25 complex in these processes. Despite this, there is a lack of specific published studies utilizing this compound to probe these mechanisms in the context of the following neurodegenerative diseases.
Elucidating Mechanisms in Alzheimer's Disease Models (Non-Clinical)
In the context of Alzheimer's disease, the CDK5-p25 complex is known to contribute to the hyperphosphorylation of tau protein, a hallmark of the disease, and to be linked to the amyloid-beta peptide cascade. A chemical probe such as this compound could be instrumental in non-clinical models to explore the downstream effects of inhibiting this interaction on tau pathology, amyloidogenesis, and synaptic plasticity. However, at present, there are no specific research articles available that describe the use of this compound for these purposes in Alzheimer's disease models.
Studying Parkinson's Disease Pathogenesis in Preclinical Systems
The pathogenesis of Parkinson's disease involves the progressive loss of dopaminergic neurons and the formation of Lewy bodies. The CDK5-p25 pathway has been implicated in the mechanisms of neuronal loss in this disease. The application of this compound in preclinical systems for Parkinson's disease could help to clarify the role of this kinase in alpha-synuclein (B15492655) aggregation and dopaminergic neuron survival. Nevertheless, the scientific literature does not currently contain studies that have employed this compound to investigate these aspects of Parkinson's disease pathogenesis.
Research into Huntington's Disease and Ischemia-Related Pathways
In Huntington's disease, a genetic neurodegenerative disorder, and in neuronal damage resulting from ischemia, the activation of the CDK5-p25 pathway is also considered a contributing factor to cell death pathways. This compound could serve as a valuable research tool to investigate the involvement of CDK5-p25 in mutant huntingtin toxicity and in the cascade of events leading to ischemic neuronal damage. To date, no published research has specifically reported the use of this compound in studies of Huntington's disease or ischemia-related pathways.
Analysis of Amyotrophic Lateral Sclerosis (ALS) Mechanistic Contributions
Amyotrophic lateral sclerosis (ALS) is characterized by the degeneration of motor neurons. The CDK5-p25 pathway has been suggested to play a role in the pathogenic mechanisms of ALS. The use of this compound in ALS models could aid in understanding the contribution of this pathway to motor neuron death and other disease-related processes. However, there is a current absence of published studies that have utilized this compound for the mechanistic analysis of ALS.
Contributions to Understanding Neuronal Development and Homeostasis
CDK5 is known to be essential for normal neuronal development, including neuronal migration and differentiation. Its dysregulation via p25 can disrupt normal neuronal function and homeostasis. A specific inhibitor like this compound could be a powerful tool to distinguish the physiological roles of CDK5-p35 from the pathological consequences of CDK5-p25 activity, thereby contributing to a deeper understanding of neuronal development and the maintenance of homeostasis. Despite this potential, there is no available research documenting the use of this compound in studies focused on neuronal development and homeostasis.
Utilization in Preclinical Models for Mechanistic Insights (Excluding Therapeutic Efficacy and Safety Assessment for Clinical Use)
The primary value of a chemical probe such as this compound in preclinical research is to gain mechanistic insights into the role of its target, in this case, the CDK5-p25 complex. Its use in various preclinical models of neurodegeneration, outside the scope of assessing its potential as a therapeutic agent, could illuminate the specific cellular and molecular events modulated by this kinase. This could involve studies on substrate phosphorylation, protein aggregation, synaptic function, and cell survival pathways. At present, the scientific literature lacks reports on the utilization of this compound in preclinical models for such mechanistic investigations.
In Vitro Cellular Models for Disease Recapitulation (e.g., 2D/3D Cultures, iPSCs, Organ-on-a-Chip)
In vitro cellular models are crucial for dissecting the molecular mechanisms through which compounds like this compound exert their effects.
2D Cell Cultures:
Conventional two-dimensional (2D) cell cultures have been instrumental in characterizing the fundamental pharmacology of TAAR1 agonists. Studies have utilized Human Embryonic Kidney 293 (HEK293) cells, a widely used cell line, to express human and mouse TAAR1. In this model system, the application of the TAAR1 agonist RO5263397 demonstrated a concentration-dependent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. nih.govresearchgate.net This confirmed the engagement and activation of the TAAR1 receptor, which is known to be coupled to the Gαs protein, leading to adenylyl cyclase activation and subsequent cAMP production. nih.gov
Further investigation into the downstream signaling pathways in these HEK293 cells revealed that activation of TAAR1 by RO5263397 also leads to the phosphorylation of the Extracellular signal-Regulated Kinase (ERK) and the cAMP Response Element-Binding protein (CREB). nih.govresearchgate.net These findings are significant as ERK and CREB are involved in crucial cellular processes such as gene expression, neuronal plasticity, and cell survival. The characterization of these signaling cascades in a controlled 2D culture system provides a foundational understanding of the molecular events initiated by this TAAR1 agonist.
| Parameter | Cell Line | Compound | Observed Effect | Downstream Signaling Molecules Affected | Reference |
|---|---|---|---|---|---|
| Receptor Activation | HEK293 (expressing human and mouse TAAR1) | RO5263397 | Concentration-dependent increase in intracellular levels | cAMP | nih.govresearchgate.net |
| Signal Transduction | HEK293 (expressing mouse TAAR1) | RO5263397 | Time and concentration-dependent increase in phosphorylation | ERK, CREB | nih.govresearchgate.net |
3D Cultures, iPSCs, and Organ-on-a-Chip:
While foundational studies in 2D cultures have been informative, there is a recognized need to move towards more physiologically relevant models. Three-dimensional (3D) cell cultures, such as spheroids and organoids, offer an improved representation of the in vivo microenvironment by facilitating complex cell-cell and cell-matrix interactions. nih.govnih.gov These models would be invaluable for studying the effects of TAAR1 agonists like this compound in the context of a more tissue-like architecture, which is particularly relevant for neurological and psychiatric disorders where cellular organization is critical.
Induced pluripotent stem cells (iPSCs) provide a powerful platform for modeling diseases in a patient-specific manner. nih.govnih.gov By generating neurons and other neural cell types from iPSCs of patients with conditions like schizophrenia or other neuropsychiatric disorders, researchers could investigate how this compound might modulate disease-specific phenotypes at a cellular level. mdpi.com This approach holds the potential to uncover patient-specific responses to TAAR1 agonism.
Organ-on-a-chip technology represents a further leap in mimicking human physiology in vitro by integrating microfluidics to recreate the dynamic microenvironment of organs. microfluidics-innovation-center.comnih.govmicrofluidics-innovation-center.commdpi.com A brain-on-a-chip model, for instance, could be used to study the effects of this compound on neuronal circuits and neurovascular interactions relevant to the pathomechanisms of psychiatric illnesses. wikipedia.orgnih.gov
To date, specific studies detailing the use of this compound in 3D cultures, iPSC-derived models, or organ-on-a-chip systems for disease recapitulation have not been identified in the available scientific literature. However, the application of these advanced in vitro models is a logical and necessary next step to deepen the understanding of the therapeutic potential of this compound.
In Vivo Animal Models for Investigating Pathophysiological Processes (e.g., Genetically Modified Mouse Models, Zebrafish)
In vivo animal models are indispensable for understanding the systemic effects of a compound and its impact on complex physiological and pathological processes.
Genetically Modified Mouse Models:
A key animal model utilized in the investigation of TAAR1 agonists is the dopamine (B1211576) transporter knockout (DAT-KO) mouse. nih.govresearchgate.net These mice lack the dopamine transporter, leading to elevated extracellular dopamine levels and a phenotype of spontaneous hyperactivity. nih.gov This model is considered relevant for studying hyperdopaminergic states that are hypothesized to underlie aspects of certain neuropsychiatric disorders.
In studies involving DAT-KO mice, the administration of the TAAR1 agonist RO5263397 has been shown to potently suppress this dopamine-dependent hyperactivity. nih.govresearchgate.net This effect underscores the ability of TAAR1 activation to modulate the dopaminergic system in vivo. The findings from this genetically modified mouse model provide strong preclinical evidence for the potential of TAAR1 agonists to normalize aberrant dopaminergic signaling.
| Animal Model | Genetic Modification | Phenotype | Compound | Observed Effect on Phenotype | Reference |
|---|---|---|---|---|---|
| Mouse | Dopamine Transporter Knockout (DAT-KO) | Spontaneous hyperactivity due to elevated extracellular dopamine | RO5263397 | Potent suppression of hyperactivity | nih.govresearchgate.net |
Zebrafish Models:
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying development, disease, and for high-throughput drug screening. mdpi.commdpi.com The expression of TAAR1 has been identified in zebrafish, suggesting the conservation of this receptor system across vertebrates. nih.gov Zebrafish models offer several advantages, including rapid development, optical transparency of embryos, and the ability to perform behavioral and neurochemical analyses. nih.gov
While the zebrafish model holds significant potential for investigating the effects of TAAR1 agonists on neurodevelopment, behavior, and the underlying neural circuits, there is currently no specific published research detailing the use of this compound in zebrafish to investigate pathophysiological processes. Future studies utilizing this model could provide valuable insights into the broader physiological roles of TAAR1 and the effects of its modulation by compounds such as this compound.
Future Directions and Emerging Research Avenues
Development of Next-Generation CDK5-p25 PPI Modulators
The development of next-generation modulators of the CDK5-p25 interaction is a critical avenue of research. Early efforts to target CDK5 with kinase inhibitors often faced challenges with off-target effects. grantome.com A more nuanced approach, focusing on the specific protein-protein interaction between CDK5 and p25, offers the potential for greater specificity and reduced toxicity. grantome.com Future research will likely focus on developing novel therapeutic peptides and small molecules that can disrupt this interaction. grantome.com These next-generation modulators would aim to normalize the pathological activity of CDK5 while preserving its essential physiological functions.
Exploration of RO5258638's Selectivity Profile Against Other Kinases and PPIs
A crucial aspect of advancing any kinase or PPI modulator is the comprehensive characterization of its selectivity profile. nih.govnih.govdundee.ac.uk For a compound like this compound, it would be imperative to assess its binding affinity and inhibitory activity against a broad panel of kinases to understand its specificity. nih.govnih.govdundee.ac.ukresearchgate.netclinpgx.org Methodologies for measuring kinase inhibitor selectivity are well-established and would be essential in this evaluation. nih.gov Furthermore, given that it is designed to modulate a PPI, its selectivity against other protein-protein interactions throughout the cell would need to be thoroughly investigated to anticipate potential off-target effects.
Advanced Mechanistic Studies of Cellular Response and Pathway Crosstalk
Understanding the detailed cellular response to a CDK5-p25 modulator is fundamental. Advanced mechanistic studies would be required to elucidate how a compound like this compound affects downstream signaling pathways. This includes investigating the impact on tau hyperphosphorylation, amyloid plaque deposition, and inflammation, all of which are downstream consequences of CDK5 hyperactivation. grantome.com Investigating the crosstalk between the CDK5 pathway and other cellular signaling networks is also a key area for future research. nih.gov Techniques such as sequencing physically interacting cells (PIC-seq) could be employed to map the in situ cellular interactions and characterize the molecular crosstalk affected by the compound. nih.gov
Integration with Multi-Omics Approaches for Comprehensive Pathway Mapping
To gain a holistic understanding of the effects of a CDK5-p25 modulator, integration of multi-omics data is essential. mdpi.comnih.gov This approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive map of the cellular pathways modulated by the compound. uhi.ac.uknih.govresearchgate.net By analyzing changes across these different molecular layers, researchers can identify biomarkers of drug response and gain deeper insights into the compound's mechanism of action. nih.gov Such analyses can reveal how the compound influences the broader network of molecular interactions and cellular processes. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
